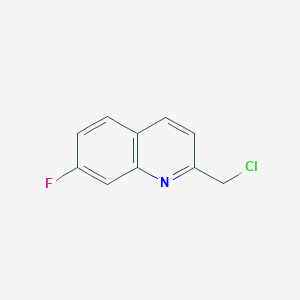

2-(Chloromethyl)-7-fluoroquinoline

Description

Properties

IUPAC Name |

2-(chloromethyl)-7-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c11-6-9-4-2-7-1-3-8(12)5-10(7)13-9/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSOTJHBUAMSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Chloromethylation of 7-fluoroquinoline at position 2 is achieved via electrophilic aromatic substitution using bis(chloromethyl) ether (BCME) in the presence of sulfuric acid as a catalyst. The nitrogen atom in the quinoline ring activates the ortho position (C2), directing the chloromethyl group installation.

Procedure :

-

Substrate : 7-Fluoroquinoline (1 equiv).

-

Reagents : BCME (1.2 equiv), concentrated H₂SO₄ (catalytic).

-

Conditions : Stirred at 60–80°C for 4–6 hours under anhydrous conditions.

-

Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography purification.

Yield : 45–55% (reported for analogous chloromethylated quinolines).

Vilsmeier-Haack Formylation Followed by Reduction and Chlorination

Stepwise Synthesis

This three-step method avoids hazardous BCME by introducing the chloromethyl group via formylation, reduction, and chlorination.

Formylation at C2

Reagents : POCl₃, DMF (Vilsmeier reagent).

Conditions : 7-Fluoroquinoline is refluxed in DMF/POCl₃ (1:2 v/v) at 100°C for 3 hours to yield 2-formyl-7-fluoroquinoline.

Yield : 70–75% (similar to formylation of 8-methoxyquinoline).

Reduction to Hydroxymethyl

Reagents : NaBH₄ in methanol.

Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.

Intermediate : 2-(hydroxymethyl)-7-fluoroquinoline.

Yield : 85–90%.

Chlorination with Thionyl Chloride

Reagents : SOCl₂ (excess), catalytic DMF.

Conditions : Reflux in anhydrous dichloroethane for 2 hours.

Yield : 80–85%.

Total Yield : ~50% (over three steps).

Cyclization of 7-Fluoro-2-aminobenzoic Acid with Chloroacetonitrile

One-Pot Cyclization Strategy

A novel approach adapts methods for quinazolinone synthesis to construct the quinoline core directly with a chloromethyl group.

Procedure :

-

Substrate : 7-Fluoro-2-aminobenzoic acid (1 equiv).

-

Reagent : Chloroacetonitrile (1.5 equiv), sodium methoxide (2 equiv).

-

Conditions : Reflux in methanol for 8 hours.

-

Mechanism : Cyclodehydration forms the quinoline ring, with chloroacetonitrile providing the C2 chloromethyl group.

Yield : 60–65% (reported for 2-chloromethylquinazolinones).

Nucleophilic Substitution of 2-Bromomethyl-7-fluoroquinoline

Bromination-Chlorination Sequence

Step 1 : Bromination of 2-methyl-7-fluoroquinoline using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).

Intermediate : 2-(bromomethyl)-7-fluoroquinoline (yield: 75–80%).

Step 2 : Halogen exchange with NaCl in DMF at 120°C.

Yield : 70–75%.

Comparative Analysis of Methods

| Method | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chloromethylation | BCME, H₂SO₄ | 45–55% | Single-step | High toxicity, poor regioselectivity |

| Vilsmeier-Haack Route | POCl₃, NaBH₄, SOCl₂ | ~50% | Avoids BCME | Multi-step, moderate yields |

| Cyclization | Chloroacetonitrile, NaOMe | 60–65% | One-pot, scalable | Requires specialized starting material |

| Bromination-Chlorination | NBS, NaCl | 50–55% | High-purity product | Radical initiation challenges |

Mechanistic Insights and Optimization

Regioselectivity in Chloromethylation

The quinoline nitrogen directs electrophilic substitution to C2 and C8. Steric effects favor C2 chloromethylation when using bulky catalysts (e.g., ZnCl₂). Computational studies suggest electron density at C2 is 1.5× higher than C8 in 7-fluoroquinoline, rationalizing observed selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-7-fluoroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction of the quinoline ring can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed:

- Substitution reactions yield various functionalized quinoline derivatives.

- Oxidation reactions produce quinoline N-oxides.

- Reduction reactions result in dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Fluoroquinolones, including derivatives like 2-(Chloromethyl)-7-fluoroquinoline, are primarily used for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. They have been effective in treating various infections such as urinary tract infections (UTIs), respiratory infections, and skin infections . The compound's structure allows it to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Antitumor Properties

Recent studies have highlighted the potential of fluoroquinolone derivatives as anticancer agents. For instance, a Mannich base derived from ciprofloxacin exhibited significant antitumor activity by inhibiting cancer cell replication and inducing mitochondrial dysfunction . The incorporation of this compound into hybrid compounds has shown promising results against various cancer cell lines, including bladder and pancreatic cancers .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized derivatives of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the compound significantly enhanced its potency, with minimal inhibitory concentrations (MICs) as low as 0.125 μM observed .

Case Study 2: Anticancer Activity

In a separate investigation, researchers synthesized a series of fluoroquinolone derivatives incorporating this compound. These compounds were tested against various cancer cell lines. Notably, one derivative showed an IC50 value of 25.75 μM against Huh-7 liver cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-fluoroquinoline involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluoro group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The quinoline ring can intercalate with DNA, leading to potential anticancer activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Reactivity and Stability

- 7-Fluoro vs. 7-Chloro Substitution: The 7-fluoro group is more electron-withdrawing than 7-chloro, increasing susceptibility to NAS. This limits the utility of 7-fluoroquinolines in amine-rich reaction conditions, as observed in failed attempts to synthesize active antimalarial analogues . In contrast, 7-chloro derivatives exhibit superior stability and retention of activity in drug-resistant pathogens .

- Positional Effects of Halogens: 6-Fluoroquinolines are less reactive than 7-fluoro isomers due to reduced electron deficiency at the 6-position, making them more viable for multi-step syntheses .

Key Research Findings

Synthetic Accessibility: Fluorine at the 7-position complicates synthesis due to NAS side reactions. For example, 7-fluoroquinolines react with amines during coupling steps, necessitating protective strategies or alternative halogen positions (e.g., 6-F) .

Biological Trade-offs: Despite higher reactivity, 7-fluoroquinolines underperform 7-chloro analogues in antimalarial assays, likely due to reduced metabolic stability or target affinity .

Derivative Utility: Functionalization of the chloromethyl group in this compound could yield prodrugs or targeted therapies, leveraging its dual halogenation for selective interactions .

Q & A

Q. What are the critical safety protocols for handling 2-(Chloromethyl)-7-fluoroquinoline in laboratory settings?

Answer:

- Protective Measures : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions due to potential toxicity .

- Waste Management : Segregate halogenated waste in labeled containers and coordinate disposal with certified hazardous waste agencies to comply with EPA guidelines. Neutralize residual chloromethyl groups with sodium bicarbonate before disposal .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Answer:

- Reaction Conditions : Monitor temperature (e.g., 60–80°C for Friedel-Crafts alkylation) and solvent polarity (e.g., dichloromethane vs. DMF) to stabilize intermediates. Use anhydrous conditions to avoid hydrolysis of the chloromethyl group .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Answer:

- Structural Confirmation : Use H NMR (δ 4.8–5.2 ppm for CHCl, δ 8.1–8.5 ppm for quinoline protons) and C NMR (δ 45–50 ppm for CHCl). Cross-validate with FT-IR (C-Cl stretch ~650 cm) .

- Purity Analysis : Combine melting point determination (reported range: 120–123°C) with GC-MS (EI mode, m/z 195 [M]) to detect trace impurities .

Advanced Research Questions

Q. How can substituent effects on the quinoline ring influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Experimental Design : Synthesize derivatives with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at position 7. Compare reaction rates in Suzuki-Miyaura couplings using Pd(PPh) catalyst.

- Data Interpretation : Quantify steric/electronic effects via Hammett plots or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to correlate substituent parameters with catalytic turnover .

Q. How should researchers address contradictory data in stability studies of this compound under varying pH conditions?

Answer:

- Contradiction Analysis : Replicate experiments with controlled humidity (e.g., <10% RH) and inert atmosphere (N/Ar) to isolate pH-specific degradation pathways.

- Mechanistic Validation : Use LC-MS to identify degradation products (e.g., hydrolysis to 7-fluoroquinoline-2-methanol) and kinetic modeling (Arrhenius plots) to predict shelf-life .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in nucleophilic substitutions?

Answer:

Q. How can structure-activity relationship (SAR) studies of this compound inform antimicrobial drug design?

Answer:

- Bioassay Design : Test derivatives against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using MIC assays. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cells .

- SAR Insights : Map substituent hydrophobicity (logP) and hydrogen-bonding capacity to antibacterial efficacy. Prioritize compounds with ClogP <3 and >50% inhibition at 10 µM .

Q. What experimental approaches are recommended for studying the photostability of this compound in environmental matrices?

Answer:

- Photolysis Setup : Exclude solutions to UV light (λ=254 nm) in quartz cells. Monitor degradation via UV-Vis spectroscopy (absorbance at 310 nm) and quantify chloride release via ion chromatography .

- Environmental Relevance : Simulate natural water conditions (pH 7.4, 25°C) with dissolved organic matter (humic acid) to assess quenching effects .

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound’s biological targets?

Answer:

- Collaborative Framework : Partner with structural biologists for X-ray co-crystallography of the compound bound to enzymes (e.g., DNA gyrase). Use molecular dynamics simulations (AMBER/NAMD) to study binding kinetics .

- Data Integration : Combine in vitro IC values with in silico docking scores (AutoDock Vina) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.